2-{1-[(Tert-butoxy)carbonyl]-2-methylazetidin-3-yl}acetic acid
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Overview
Description
2-{1-[(Tert-butoxy)carbonyl]-2-methylazetidin-3-yl}acetic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a methyl-substituted azetidine ring, and an acetic acid moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
The primary target of the compound “2-{1-[(Tert-butoxy)carbonyl]-2-methylazetidin-3-yl}acetic acid” is currently unknown. This compound is a derivative of azetidine, which is a class of organic compounds that have been studied for their potential biological activities . .
Mode of Action
It contains a tert-butoxycarbonyl (boc) group, which is commonly used as a protecting group in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The removal of the BOC group can be accomplished with strong acids .
Biochemical Analysis
Biochemical Properties
It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Molecular Mechanism
The Boc group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(Tert-butoxy)carbonyl]-2-methylazetidin-3-yl}acetic acid typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.
Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions using reagents like methyl iodide.
Protection with Boc Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Attachment of the Acetic Acid Moiety: The acetic acid moiety can be introduced through esterification or amidation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{1-[(Tert-butoxy)carbonyl]-2-methylazetidin-3-yl}acetic acid can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the Boc-protected nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted azetidines or Boc-protected amines.
Scientific Research Applications
2-{1-[(Tert-butoxy)carbonyl]-2-methylazetidin-3-yl}acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a building block in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2-{1-[(Tert-butoxy)carbonyl]-2-ethylazetidin-3-yl}acetic acid
- 2-{1-[(Tert-butoxy)carbonyl]-2-phenylazetidin-3-yl}acetic acid
- 2-{1-[(Tert-butoxy)carbonyl]-2-methylpyrrolidin-3-yl}acetic acid
Uniqueness
2-{1-[(Tert-butoxy)carbonyl]-2-methylazetidin-3-yl}acetic acid is unique due to its specific combination of a Boc-protected azetidine ring and an acetic acid moiety. This structure imparts distinct reactivity and potential biological activity compared to other similar compounds.
Properties
IUPAC Name |
2-[2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-7-8(5-9(13)14)6-12(7)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVQRDMZEJXDTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CN1C(=O)OC(C)(C)C)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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